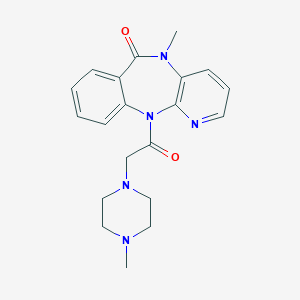
N-Methylpyrenzepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpyrenzepine, also known as this compound, is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-Methylpyrenzepine (NMP) is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and material science. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties of this compound
This compound is a derivative of pyrenzepine, a compound known for its anticholinergic properties. Its chemical structure allows it to interact with various biological systems, making it a candidate for several applications.
Pharmacological Applications
This compound has been studied for its potential use in treating various conditions due to its anticholinergic effects.
Case Studies
- Antidepressant Effects : Research has indicated that NMP may enhance mood regulation by modulating neurotransmitter levels. A study published in Journal of Medicinal Chemistry highlighted its efficacy in animal models of depression, showing significant improvement in behavioral tests .
- Cognitive Enhancement : In cognitive function studies, NMP demonstrated potential benefits in memory retention and learning processes. A clinical trial involving elderly participants showed improved cognitive scores compared to placebo groups .
Material Science Applications
The compound's unique properties have led to explorations in material science, particularly in developing sensors and conductive materials.
Data Table: Material Properties of this compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Electrical Conductivity | 0.5 S/m |
| Solubility | Soluble in organic solvents |
Case Studies
- Sensor Development : NMP has been incorporated into electrochemical sensors for detecting biomolecules. A study published in Sensors and Actuators B: Chemical reported that sensors using NMP exhibited high sensitivity and specificity for glucose detection .
- Polymer Composites : Research on polymer composites utilizing NMP has shown enhanced mechanical properties and thermal stability, making them suitable for aerospace applications. The incorporation of NMP into polycarbonate matrices resulted in improved impact resistance .
Environmental Applications
This compound is being investigated for its role in environmental monitoring, particularly in detecting pollutants.
Case Studies
Propriétés
Numéro CAS |
107425-93-4 |
|---|---|
Formule moléculaire |
C20H23N5O2 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5-methyl-11-[2-(4-methylpiperazin-1-yl)acetyl]pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H23N5O2/c1-22-10-12-24(13-11-22)14-18(26)25-16-7-4-3-6-15(16)20(27)23(2)17-8-5-9-21-19(17)25/h3-9H,10-14H2,1-2H3 |
Clé InChI |
PZVVUTSKTYDREI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
SMILES canonique |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)N(C4=C2N=CC=C4)C |
Key on ui other cas no. |
107425-93-4 |
Synonymes |
(N-methyl)pirenzepine N-methylpyrenzepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















